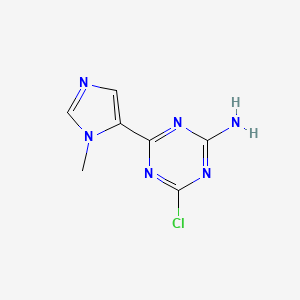
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The chloro group is introduced via nucleophilic substitution reactions, often using reagents like phosphorus oxychloride (POCl3).
Introduction of the Imidazole Moiety: The imidazole ring is incorporated through a condensation reaction with 1-methylimidazole, often facilitated by catalysts or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Condensation Reactions: The compound can form larger structures through condensation with other heterocycles or aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include various substituted triazines.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Condensation Products:
Aplicaciones Científicas De Investigación
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes or receptors, potentially leading to new therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or coordination complexes, with unique electronic or optical properties.
Biological Studies: It can be employed in studies of enzyme mechanisms or as a probe for biological pathways.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and imidazole groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The triazine ring provides a stable framework that can modulate the electronic properties of the compound, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1,3,5-triazine-2,4-diamine: Similar triazine core but different substitution pattern.
4-Chloro-1,3,5-triazine-2,6-diamine: Another triazine derivative with different functional groups.
1-Methyl-1H-imidazole-5-carboxamide: Contains the imidazole moiety but lacks the triazine ring.
Uniqueness
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of a triazine ring with a chloro group and an imidazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H7ClN6 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
4-chloro-6-(3-methylimidazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H7ClN6/c1-14-3-10-2-4(14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13) |
Clave InChI |
LIYPAQUXAACJIV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C2=NC(=NC(=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




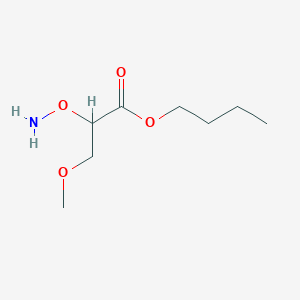
![2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13184057.png)

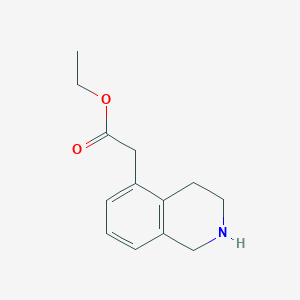
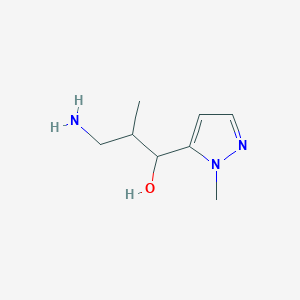
![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)

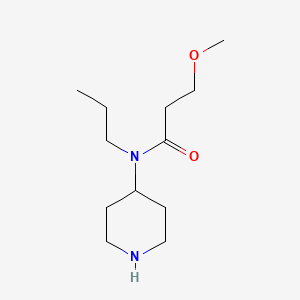
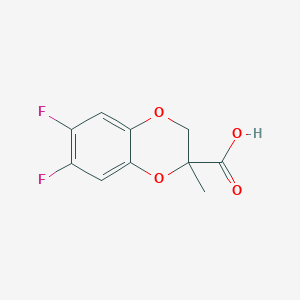
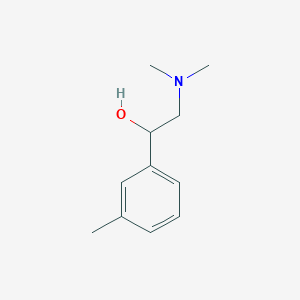
![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)

